![molecular formula C12H11BrO2 B2686431 Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-05-6](/img/structure/B2686431.png)
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is a compound with the molecular formula C12H11BrO2. It is a member of the bicyclo[1.1.0]butane family, which is known for its unique strained ring structure.
作用機序
Target of Action
It is known that bicyclo[110]butanes (BCBs), a class of compounds to which this molecule belongs, are increasingly valued as intermediates in ‘strain release’ chemistry .
Mode of Action
Bcbs are known to undergo various reactions due to their inherent strain, which can be released upon reaction .
Biochemical Pathways
Bcbs are known to be used in the synthesis of substituted four-membered rings and bicyclo[111]pentanes, with applications including bioconjugation processes .
Result of Action
The strain-releasing force of bcbs is known to drive the functionalization of these compounds, leading to the synthesis of various cyclobutane derivatives .
Action Environment
The inherent strain of the bcb scaffold can make the variation of the bcb bridgehead substituents challenging .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with diazomethane to form the corresponding diazo compound. This intermediate is then subjected to a cyclopropanation reaction using a transition metal catalyst, such as rhodium or copper, to form the bicyclo[1.1.0]butane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cycloaddition Reactions: The strained bicyclo[1.1.0]butane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Dienophiles in the presence of Lewis acids.
Major Products
Substitution: Formation of substituted derivatives, such as 3-(4-aminophenyl)bicyclo[1.1.0]butane-1-carboxylate.
Oxidation: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylic acid.
Reduction: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-methanol.
Cycloaddition: Formation of fused bicyclic systems.
科学的研究の応用
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules due to its strained ring system.
Drug Discovery: Potential use as a scaffold for designing new pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Its unique structure allows for the development of novel materials with specific mechanical and electronic properties.
類似化合物との比較
Similar Compounds
Methyl 1-phenylbicyclo[1.1.0]butane-3-carboxylate: Similar structure but with a phenyl group instead of a bromophenyl group.
1-Azabicyclo[1.1.0]butane: Contains a nitrogen atom at one bridgehead, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is unique due to the presence of the bromophenyl group, which allows for further functionalization through substitution reactions. Its strained bicyclo[1.1.0]butane ring also provides a high degree of reactivity, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBUSSRNOEKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374238-05-6 |
Source


|
| Record name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
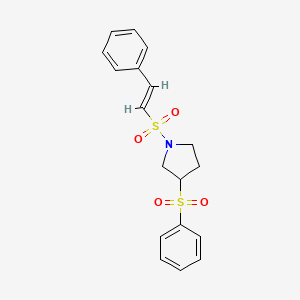
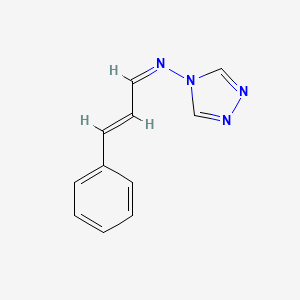
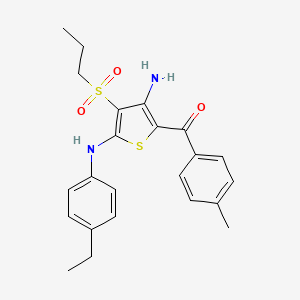
![N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686353.png)
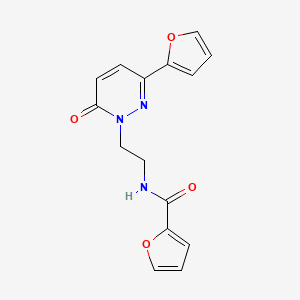
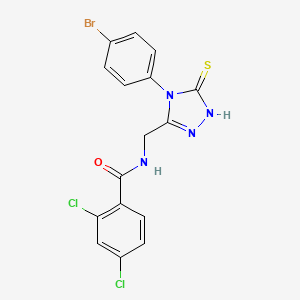
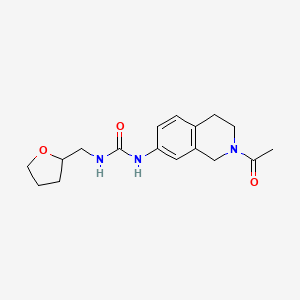
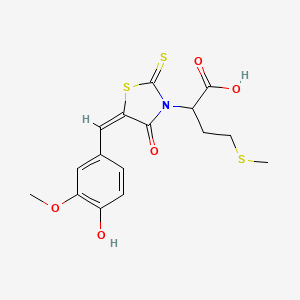

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2686365.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2686367.png)
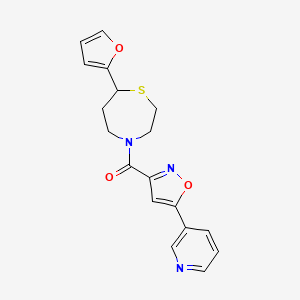
![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
